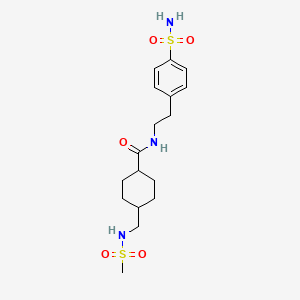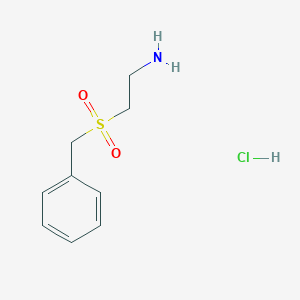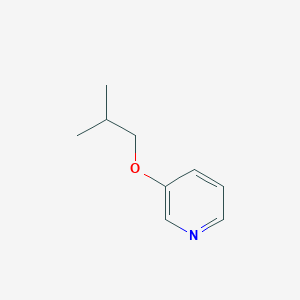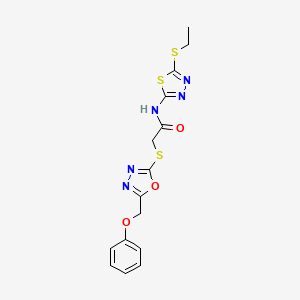![molecular formula C11H10F2N2O2S2 B2915790 2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-11-3](/img/structure/B2915790.png)
2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry1. However, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and biological activity. Thiazoles, for example, are aromatic and can participate in various chemical reactions1. However, without specific structural data on the compound, a detailed molecular structure analysis is not possible.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions1. However, the specific reactions that “2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” can undergo would depend on its exact structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can greatly influence its uses and safety. However, without specific data on the compound, a detailed analysis of its physical and chemical properties is not possible.Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment that uses light-sensitive compounds to destroy cancer cells. The new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Anti-HCV Agents
A series of novel benzenesulfonamides have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed significant anticancer activity against human tumor cell lines and modest inhibition of HCV NS5B RdRp activity, indicating their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Inhibition of Kynurenine 3-Hydroxylase
Benzenesulfonamide derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway which plays a significant role in neurodegenerative diseases. These inhibitors have shown efficacy in vitro and the potential for detailed investigation of the pathway's role after neuronal injury (Röver et al., 1997).
UV Protection and Antimicrobial Properties for Textiles
Research has also explored the use of benzenesulfonamide derivatives in the textile industry, where they have been applied as azo dyes for dyeing and finishing cotton fabrics. These treatments have imparted the fabrics with UV protection and antibacterial properties, demonstrating the chemical's versatility in both medical and industrial applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as how it is used. For example, some thiazole derivatives are used as drugs and have been approved by the FDA, indicating that they have acceptable safety profiles when used as directed1. However, the specific safety and hazards of “2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” would depend on its exact structure and how it is used.
Future Directions
The future directions for research on a compound depend on its properties and potential uses. For example, given the wide range of biological activities of thiazole derivatives, future research could focus on developing new thiazole-based drugs1. However, the specific future directions for research on “2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” would depend on its exact structure and potential applications.
properties
IUPAC Name |
2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S2/c1-7-15-9(6-18-7)5-14-19(16,17)11-4-8(12)2-3-10(11)13/h2-4,6,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMJBUDRLOFGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2915711.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2915714.png)



![6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2915719.png)
![9-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2915722.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2915724.png)
![1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915727.png)
![Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2915728.png)
